(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound. Its structural complexity arises from the combination of a halogenated benzene ring, a trifluoromethyl-substituted pyridine, and a pyrrolidine moiety, each contributing distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the halogenation of the benzene ring to introduce the 2-chloro-4-fluorophenyl substituents.
Subsequent steps often involve the nucleophilic aromatic substitution to incorporate the pyrrolidine ring.
The formation of the (2-Chloro-4-fluorophenyl) (3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves specific catalytic conditions and solvents to ensure the desired configurations and bonds are achieved.
Industrial Production Methods
Industrially, this compound can be produced using large-scale reactors with precise temperature and pressure controls.
The process may include several purification steps such as recrystallization, chromatography, or distillation to isolate the desired product from by-products and unreacted materials.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo nucleophilic substitution reactions due to the presence of halogen substituents.
Oxidation and reduction: reactions may be feasible depending on the reaction conditions and catalysts used.
Substitution: reactions at the aromatic ring are common, where substituents can be replaced or modified.
Common Reagents and Conditions
Reagents: : Common reagents might include sodium hydride, lithium aluminum hydride, and various transition metal catalysts.
Conditions: : Typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and anhydrous solvents to prevent unwanted side reactions.
Major Products Formed
Products vary based on the reaction but can include substituted derivatives, ring-opened products, or transformed functional groups, each depending on the precise reagents and conditions applied.
Scientific Research Applications
Chemistry: : Utilized as an intermediate in organic synthesis for the development of more complex molecules.
Biology: : May serve as a tool in studying molecular interactions and binding affinities with biological targets.
Industry: : Used in material science for creating novel polymers and as a specialty chemical in various industrial processes.
Mechanism of Action
Mechanism
The compound may interact with specific molecular targets such as enzymes or receptors, where the trifluoromethyl group plays a critical role in binding affinity and specificity.
The mechanism often involves disrupting normal biochemical pathways, thereby exerting its effect.
Molecular Targets and Pathways
Targets could include kinase enzymes, G protein-coupled receptors, or ion channels, depending on the compound's intended application.
Pathways affected may involve signal transduction, cellular metabolism, or gene expression regulation.
Comparison with Similar Compounds
Comparison
When compared to structurally similar compounds such as pyridine derivatives or other halogenated aromatic compounds, (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone stands out for its unique combination of functional groups, which may confer superior chemical stability and reactivity.
List of Similar Compounds
2-Chloro-4-fluorophenyl)methanone
(3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine
(4-Chloro-2-fluorophenyl)(pyridin-2-yl)methanone
Biological Activity
The compound (2-Chloro-4-fluorophenyl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and implications in drug development.
Chemical Structure and Properties
The molecular formula of the compound is C16H15ClF4N2O, with a molecular weight of approximately 368.75 g/mol. The presence of halogen substituents such as chlorine and fluorine is significant, as these groups often enhance biological activity by affecting the compound's lipophilicity and electronic properties.
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C16H15ClF4N2O |
Molecular Weight | 368.75 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies indicate that the trifluoromethyl group enhances binding affinity to certain proteins, which may lead to increased efficacy in inhibiting target functions.
- Antiviral Activity : Research has shown that compounds with similar structures exhibit antiviral properties by inhibiting key viral enzymes. For instance, trifluoromethylated pyridines have been reported to target viral replication mechanisms effectively .
- Antimicrobial Properties : The presence of the pyridine moiety suggests potential antimicrobial activity against a range of pathogens, as evidenced by studies on related compounds .
- Cytotoxicity : Initial cytotoxicity assays indicate that the compound may possess selective toxicity towards cancer cell lines, making it a candidate for further investigation in oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Halogen Substitution : The introduction of chlorine and fluorine atoms has been associated with increased potency against specific targets due to enhanced electronic interactions.
- Pyridine Derivative Influence : Variations in the pyridine substituents significantly affect the compound's affinity for biological targets, suggesting a need for systematic exploration of different substituents .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Antiviral Studies : A study by Bekerman et al. (2017) validated AAK1 and GAK as targets for broad-spectrum antiviral therapy, emphasizing the importance of chemical modifications in enhancing antiviral efficacy .
- Cancer Research : Investigations into trifluoromethylated compounds have shown promising results in inhibiting tumor growth in preclinical models, highlighting their potential as anticancer agents .
- Pharmacokinetics : Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential. Compounds with similar structures have demonstrated favorable absorption and distribution characteristics, which are critical for effective drug formulation .
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF4N2O2/c18-14-8-11(19)1-2-13(14)16(25)24-6-4-12(9-24)26-15-7-10(3-5-23-15)17(20,21)22/h1-3,5,7-8,12H,4,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBAOAXZRSRRCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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